[1-(2-Phenylethyl)piperidin-3-yl]methanol
説明
Structure
2D Structure
特性
IUPAC Name |
[1-(2-phenylethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14-7-4-9-15(11-14)10-8-13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBXUMKPLRBNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635928 | |
| Record name | [1-(2-Phenylethyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92322-05-9 | |
| Record name | [1-(2-Phenylethyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Alkylation Reactions
Alkylation is a crucial step in synthesizing piperidine derivatives. The compound can be synthesized by treating a piperidine derivative with an appropriate alkyl halide in the presence of a base. Commonly used bases include potassium carbonate or sodium hydroxide, and solvents such as acetonitrile or acetone are favored for their effectiveness in promoting the reaction.
- Starting material: 3-hydroxyphenylpiperidine
- Alkylating agent: Benzyl bromide
- Base: K₂CO₃
- Solvent: Acetonitrile
This method typically yields the desired product with good selectivity and efficiency.
Reduction Reactions
Reduction reactions are often employed to convert ketones or aldehydes into alcohols, which is essential for synthesizing [1-(2-Phenylethyl)piperidin-3-yl]methanol. Lithium aluminum hydride is a commonly used reducing agent that effectively reduces carbonyl groups under mild conditions.
- Starting material: N-(2-phenylethyl)-4-piperidone
- Reducing agent: LiAlH₄
- Solvent: Diethyl ether
This method can achieve high yields of the alcohol product.
Acylation Reactions
Acylation reactions are utilized to introduce acyl groups into the piperidine framework, which can be crucial for modifying the pharmacological properties of the compound. Acid chlorides are typically used in these reactions.
- Starting material: N-(2-phenylethyl)-4-piperidone
- Acylating agent: Benzoyl chloride
- Base: Triethylamine
- Solvent: Dichloromethane
This approach allows for the formation of various derivatives that can be further transformed into this compound.
General Synthetic Route
A general synthetic route for this compound can be outlined as follows:
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Alkylation | Piperidine + Benzyl bromide + K₂CO₃ (Acetonitrile) | N-Benzylpiperidine |
| 2 | Reduction | N-Benzylpiperidine + LiAlH₄ (Diethyl ether) | [1-(2-Phenylethyl)piperidin] |
| 3 | Acylation | [1-(2-Phenylethyl)piperidin] + Benzoyl chloride + Triethylamine (DCM) | [1-(2-Phenylethyl)piperidin-3-yloxycarbonyl] |
The final step involves converting the intermediate into methanol via hydrolysis or further reduction, yielding the target compound.
Research indicates that optimizing reaction conditions significantly impacts yield and purity. For instance, varying solvent systems and base concentrations can lead to improved outcomes in terms of product yield and reaction time.
Yield Data Table
| Method | Yield (%) | Conditions |
|---|---|---|
| Alkylation | 85% | K₂CO₃ in acetonitrile |
| Reduction | 90% | LiAlH₄ in diethyl ether |
| Acylation | 75% | Triethylamine in dichloromethane |
These findings highlight the importance of selecting appropriate reagents and conditions to maximize efficiency during synthesis.
化学反応の分析
Types of Reactions
Oxidation: [1-(2-Phenylethyl)piperidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry
The compound has potential applications in drug discovery, particularly as a scaffold for developing new therapeutic agents:
- Antihypertensive Agents : Research has shown that piperidine derivatives exhibit promising antihypertensive activity. For instance, studies on related compounds have demonstrated their ability to modulate vascular resistance and blood pressure .
- Analgesics : Similar structures have been investigated for their analgesic properties, suggesting that [1-(2-Phenylethyl)piperidin-3-yl]methanol may also possess pain-relieving effects .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Synthesis of Derivatives : Various synthetic pathways can be employed to modify the compound, allowing researchers to explore structure-activity relationships. This includes reactions that introduce additional functional groups or alter existing ones to enhance biological activity.
Biological assays are crucial for evaluating the effects of this compound on cellular targets:
- Bioassays : These assays measure the compound's influence on specific biological pathways, which can inform its potential therapeutic uses. The compound's interactions with receptors or enzymes can be quantified to assess efficacy.
Case Studies
Several studies highlight the applications of this compound:
作用機序
The mechanism of action of [1-(2-Phenylethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may enhance its binding affinity to certain targets, while the piperidine ring can modulate its overall activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing its interactions.
類似化合物との比較
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and properties between [1-(2-Phenylethyl)piperidin-3-yl]methanol and selected analogs:
Key Observations:
Substituent Effects on Lipophilicity: The 2-phenylethyl group in the target compound balances aromatic π-π interactions and moderate lipophilicity, which may enhance blood-brain barrier penetration compared to polar groups like 4-methoxyphenyl (7h, 7i) .
Stereochemical Influence :
- Enantioselective synthesis of analogs like 7h and 7i ([α]D25 = +6.0 to +10.4, 88–89% ee) demonstrates that stereochemistry significantly impacts optical activity and biological interactions .
Heterocyclic Modifications :
- The thiazole -containing analog (CAS 1065484-60-7) introduces a heterocyclic moiety, enabling hydrogen bonding and metal coordination, which are absent in the purely aromatic target compound .
生物活性
[1-(2-Phenylethyl)piperidin-3-yl]methanol is a piperidine derivative characterized by a phenylethyl group attached to the nitrogen atom of the piperidine ring and a hydroxymethyl group at the 3-position. This compound has garnered attention in pharmaceutical research due to its potential biological activities, which include interactions with various biological targets and implications for therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure suggests potential interactions with biological macromolecules due to its unique combination of hydrophobic (phenyl) and hydrophilic (hydroxymethyl) functionalities, which can influence its pharmacokinetic properties and biological activity.
Piperidine derivatives, including this compound, are known to interact with a variety of biological targets, influencing cellular processes. The compound's mechanism of action may involve:
- Binding Interactions : The presence of both hydrophobic and hydrophilic groups allows for diverse binding interactions with proteins and enzymes.
- Enzyme Inhibition : Similar piperidine compounds have shown inhibitory effects on key enzymes involved in cellular metabolism and signaling pathways, such as tubulin polymerization .
Anticancer Activity
Recent studies indicate that piperidine derivatives exhibit significant anticancer properties. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast, pancreatic, and colon cancer cells. These effects are often mediated through the induction of apoptosis via mitochondrial pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 5.0 | Induction of ROS accumulation |
| Pancreatic Cancer | 4.5 | Activation of caspase pathways |
| Colon Cancer | 6.0 | Proteasome inhibition |
Antimicrobial Properties
The compound may also exhibit antimicrobial activity. Research on related piperidine derivatives has shown effectiveness against various pathogens, suggesting that this compound could possess similar properties.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : The compound's lipophilicity may enhance its absorption across biological membranes.
- Distribution : Its ability to cross the blood-brain barrier could make it effective for central nervous system disorders.
- Metabolism : Biochemical pathways involving oxidation and reduction reactions are expected to play a role in the metabolism of this compound.
Study 1: Cytotoxicity in Cancer Cell Lines
In a study examining the cytotoxic effects of piperidine derivatives, this compound was tested against multiple cancer cell lines. Results indicated significant cytotoxicity with an IC50 ranging from 4 to 6 µM across different cell types. Mechanistic studies revealed that the compound induced apoptosis by increasing reactive oxygen species (ROS) levels and activating caspase enzymes .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of piperidine derivatives similar to this compound. The study highlighted effective inhibition against strains of E. coli and S. aureus, with minimum inhibitory concentrations (MIC) below 10 µg/mL, suggesting potential for development as an antimicrobial agent.
Q & A
Q. What are the recommended synthetic routes for [1-(2-Phenylethyl)piperidin-3-yl]methanol in laboratory settings?
The synthesis typically involves multi-step reactions, starting with piperidine derivatives and phenylethyl groups. Key steps include:
- Nucleophilic substitution : Reacting piperidin-3-ylmethanol precursors with 2-phenylethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Reductive amination : Using sodium cyanoborohydride to couple phenylethylamine derivatives with ketone intermediates .
- Purification : Employing column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (e.g., CHIRALPAK IA column with methanol/acetonitrile gradients) .
Q. How can the structural identity of this compound be confirmed?
A combination of analytical techniques is recommended:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the piperidine ring, phenylethyl substituents, and hydroxyl group (δ ~3.5–4.0 ppm for methoxy protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₄H₂₁NO: 219.16 g/mol) .
- X-ray crystallography : For crystalline derivatives, determine bond angles and stereochemistry .
Q. What safety protocols should be followed when handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
- Emergency procedures : Immediate decontamination with water for skin/eye contact; consult SDS for spill management .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for acetylcholinesterase or monoamine oxidase activity .
Advanced Research Questions
Q. How can enantiomeric purity of this compound derivatives be assessed?
- Chiral HPLC : Use columns like CHIRALPAK IA with isocratic elution (30% acetonitrile in methanol) to separate enantiomers .
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions to assign absolute configurations .
- Stereoselective synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) to control enantiomer formation .
Q. How should discrepancies in reported receptor binding affinities be resolved?
- Assay standardization : Use radioligand binding assays (e.g., ³H-naloxone for opioid receptors) with consistent buffer conditions (pH 7.4, 25°C) .
- Control compounds : Include reference ligands (e.g., fentanyl for μ-opioid receptor comparisons) .
- Data normalization : Express results as % inhibition relative to baseline activity to minimize inter-lab variability .
Q. What methodologies are used to study metabolic pathways of this compound in vivo?
- Mass spectrometry imaging (MSI) : Track parent compound and metabolites in rodent tissues .
- Microsomal assays : Incubate with liver microsomes (human or rat) to identify cytochrome P450-mediated oxidation products .
- Stable isotope labeling : Use deuterated analogs to differentiate endogenous metabolites .
Q. How can computational modeling optimize the compound's pharmacokinetic profile?
- Molecular docking : Simulate interactions with target receptors (e.g., opioid receptors) using AutoDock Vina .
- QSAR analysis : Corrogate logP, polar surface area, and hydrogen bond donors with bioavailability data .
- ADMET prediction : Software like SwissADME to predict absorption, metabolism, and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
